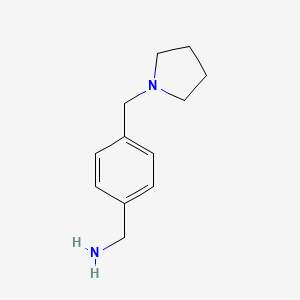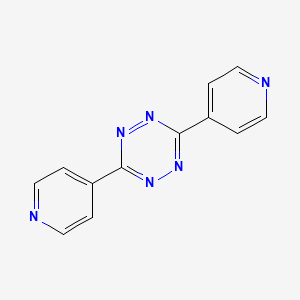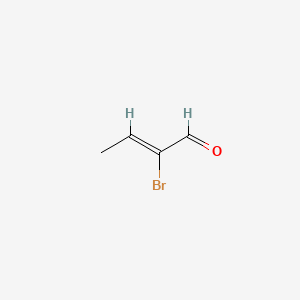
3-(Butylamino)propan-1-ol
Overview
Description
3-(Butylamino)propan-1-ol is an organic compound with the molecular formula C₇H₁₇NO. It is a primary amine and alcohol, characterized by the presence of a butylamino group attached to a propanol backbone. This compound is known for its versatile applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
In terms of pharmacokinetics, the properties of 3-(Butylamino)propan-1-ol would likely depend on factors such as its solubility in water and lipids, its size and shape, and the presence of functional groups that can form hydrogen bonds with water or interact with biological molecules .
The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the stability of this compound and its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Butylamino)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with butylamine under basic conditions. The reaction typically proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{C}_4\text{H}_9\text{NHCH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to yield secondary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products:
Oxidation: Butylamino-propanoic acid.
Reduction: Butylamino-propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(Butylamino)propan-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals
Comparison with Similar Compounds
- 3-(Methylamino)propan-1-ol
- 3-(Ethylamino)propan-1-ol
- 3-(Propylamino)propan-1-ol
Comparison: Compared to its analogs, 3-(Butylamino)propan-1-ol exhibits unique properties due to the longer butyl chainThe butyl group provides increased hydrophobicity, which can influence the compound’s behavior in biological and chemical systems .
Properties
IUPAC Name |
3-(butylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-2-3-5-8-6-4-7-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSKSJLILUQYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40414041 | |
| Record name | 3-(butylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40414041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24066-72-6 | |
| Record name | 3-(butylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40414041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1276399.png)

![8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1276404.png)
![3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1276406.png)






![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)



